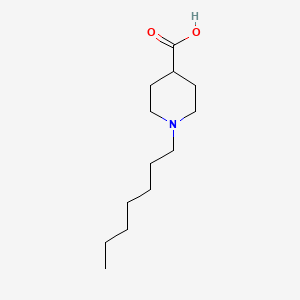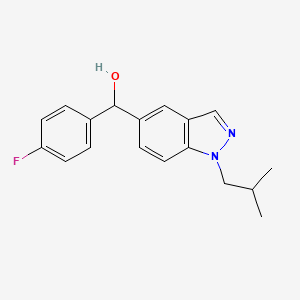
1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound features a fluorophenyl group and a methylpropyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions using fluorobenzene derivatives.
Attachment of the Methylpropyl Group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the fluorophenyl group to a phenyl group.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of 1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
1h-Indazole-5-methanol: Lacks the fluorophenyl and methylpropyl groups.
1h-Indazole-5-methanol,a-(4-chlorophenyl)-1-(2-methylpropyl)-: Similar structure but with a chlorine atom instead of fluorine.
1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-ethylpropyl)-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluorophenyl and methylpropyl groups in 1h-Indazole-5-methanol,a-(4-fluorophenyl)-1-(2-methylpropyl)- may impart unique chemical reactivity and biological activity compared to its analogs. These differences could be exploited in various applications, making it a compound of interest for further research.
属性
分子式 |
C18H19FN2O |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
(4-fluorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanol |
InChI |
InChI=1S/C18H19FN2O/c1-12(2)11-21-17-8-5-14(9-15(17)10-20-21)18(22)13-3-6-16(19)7-4-13/h3-10,12,18,22H,11H2,1-2H3 |
InChI 键 |
ZBOBZXRTVKCESN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)F)O)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


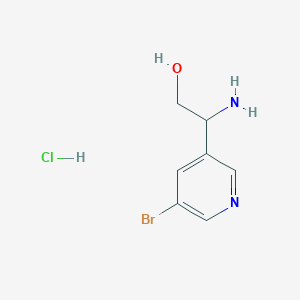
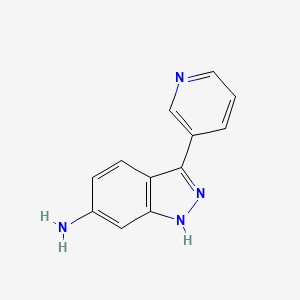
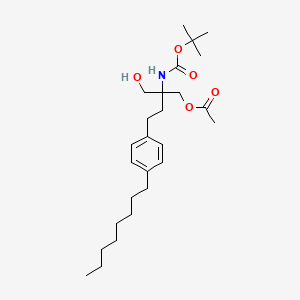
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
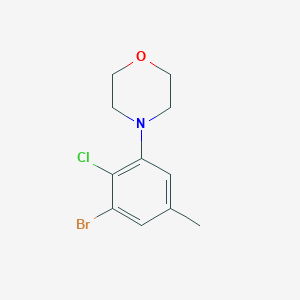
![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)
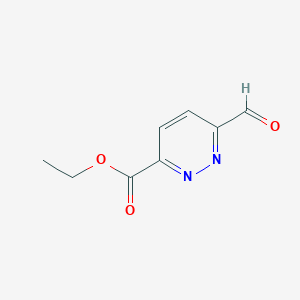
![Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)

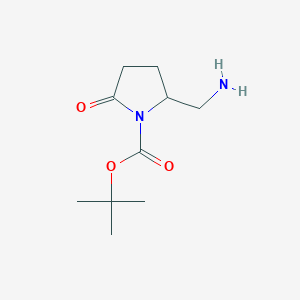
![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
